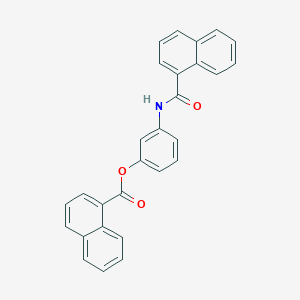

3-(1-Naphthoylamino)phenyl 1-naphthoate

Description

3-(1-Naphthoylamino)phenyl 1-naphthoate is a naphthalene-derived ester featuring a phenyl group substituted with a 1-naphthoylamino moiety at the 3-position and a 1-naphthoate ester at the para position. Naphthoate derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their aromaticity, tunable electronic properties, and diverse functionalization sites .

Propriétés

Formule moléculaire |

C28H19NO3 |

|---|---|

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

[3-(naphthalene-1-carbonylamino)phenyl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C28H19NO3/c30-27(25-16-5-10-19-8-1-3-14-23(19)25)29-21-12-7-13-22(18-21)32-28(31)26-17-6-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,30) |

Clé InChI |

CTOVNXRCEJOOTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Group Variations

Phenyl 1-Naphthoate Derivatives

- Parent Structure : Phenyl 1-naphthoate (1a) serves as a foundational compound. Modifications to its aryl group (e.g., p-tolyl, m-fluorophenyl) yield derivatives with varying electronic and steric properties. For example, p-anisyl-substituted phenyl 1-naphthoate (1e) introduces electron-donating methoxy groups, enhancing resonance stabilization, while m-fluorophenyl (1h) adds electron-withdrawing effects. These substitutions influence reaction yields in palladium-catalyzed translocations, with moderate yields (50–70%) reported for most derivatives .

- 3-(1-Naphthoylamino)phenyl 1-Naphthoate: The addition of a 1-naphthoylamino group introduces hydrogen-bonding capabilities and increased molecular rigidity compared to simpler aryl esters. This structural feature may enhance binding affinity in biological systems or alter solubility profiles .

Complex Naphthoate Esters

- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 1-naphthoate (C₃₀H₂₇N₃O₄S): This derivative incorporates a benzisothiazol sulfonamide and piperidinylmethyl group, significantly increasing molecular weight (525.62 g/mol) and complexity. Such modifications are typical in drug design to improve pharmacokinetic properties or target specificity .

Physicochemical Properties

*Estimated based on structural analogs.

- Solubility : 1-Naphthoate derivatives generally exhibit low water solubility due to aromatic hydrophobicity. Ethyl 1-naphthoate shows better organic solvent compatibility, while bulkier derivatives (e.g., benzisothiazol-containing) require specialized solvents .

- Acidity : The 1-naphthoate group is weakly acidic (pKa ~4–5), but substituents like electron-withdrawing halogens (e.g., bromo in methyl 1-bromo-2-naphthoate) can increase acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.